Thiotrifluoromethylation Yield vs. NBS
In the Ag-mediated thiotrifluoromethylation of hydrazones, N-bromophthalimide (NBP) achieves an 86% isolated yield as the oxidant, compared to 91% for N-bromosuccinimide (NBS) under identical conditions (0.15 mmol hydrazone, 0.165 mmol oxidant, CH₃CN, 20 °C, 10 min, then AgSCF₃, under argon) [1]. While NBS provides a 5% higher absolute yield, NBP remains a viable alternative with the noted caveat that the product was isolated with an inseparable impurity [1].
| Evidence Dimension | Isolated product yield (%) in thiotrifluoromethylation |
|---|---|
| Target Compound Data | 86% (N-bromophthalimide) |
| Comparator Or Baseline | 91% (N-bromosuccinimide, NBS) |
| Quantified Difference | 5% absolute yield reduction; impurity noted for NBP |
| Conditions | Hydrazone (0.15 mmol), oxidant (0.165 mmol, 1.1 equiv), CH₃CN (0.4 M), 20 °C, 10 min, then AgSCF₃ (2.0 equiv), under argon |
Why This Matters
This data enables quantitative assessment of NBP as a direct NBS replacement in oxidant-dependent transformations, informing substitution decisions when NBS availability or cost constraints apply.
- [1] Guo, J.; et al. Ag-mediated thiotrifluoromethylation of hydrazones. PMC11571951, Table 1, Entry 2. 2024. View Source
